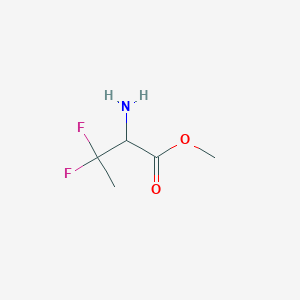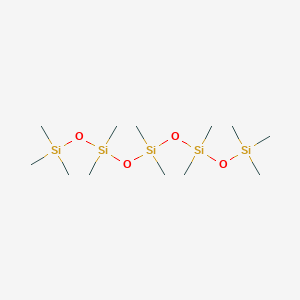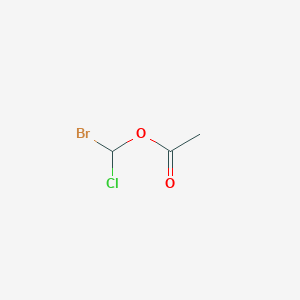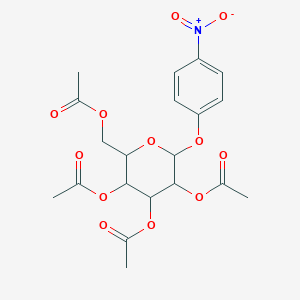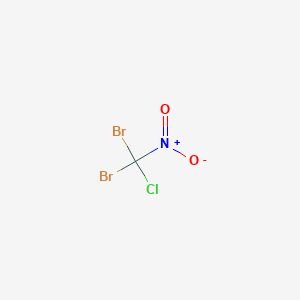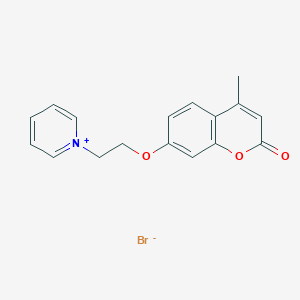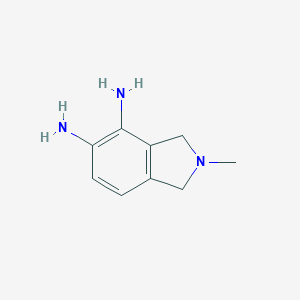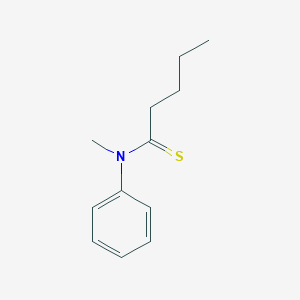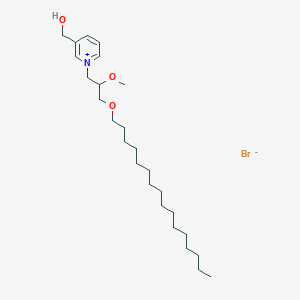
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium, also known as mitoQ, is a mitochondria-targeted antioxidant that has gained attention for its potential therapeutic applications in various diseases. MitoQ is a derivative of ubiquinone, which is a component of the electron transport chain in mitochondria.
作用机制
MitoQ acts as a mitochondria-targeted antioxidant by scavenging reactive oxygen species and protecting against oxidative damage. Reactive oxygen species are generated during normal mitochondrial metabolism and can cause damage to cellular components, including DNA, proteins, and lipids. MitoQ accumulates within the mitochondria due to its triphenylphosphonium cation, where it can neutralize reactive oxygen species and prevent oxidative damage.
生化和生理效应
MitoQ has been shown to have several biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, reducing inflammation, and improving cognitive function. MitoQ has also been shown to have a protective effect against ischemia-reperfusion injury, which occurs when blood flow is restored to tissue after a period of ischemia.
实验室实验的优点和局限性
One advantage of using N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium in lab experiments is its specificity for mitochondria, which allows for targeted antioxidant therapy. MitoQ is also relatively stable and can be easily administered to cells or animals. However, one limitation of using N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium is its potential toxicity at high concentrations. Additionally, the effects of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium may vary depending on the disease model and the specific experimental conditions.
未来方向
There are several future directions for research on N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium, including investigating its potential therapeutic applications in additional diseases, optimizing its dosing and delivery methods, and exploring its combination with other therapies. Additionally, further research is needed to understand the long-term safety and efficacy of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium in humans.
合成方法
MitoQ is synthesized by attaching a triphenylphosphonium cation to the antioxidant molecule ubiquinone. This modification allows N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium to accumulate within the mitochondria, where it can scavenge reactive oxygen species and protect against oxidative damage. The synthesis of N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium involves several steps, including the preparation of the precursor molecule, the attachment of the triphenylphosphonium cation, and the purification of the final product.
科学研究应用
MitoQ has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to improve heart function, reduce oxidative stress, and prevent cell death. In neurodegenerative diseases, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to protect against mitochondrial dysfunction, reduce inflammation, and improve cognitive function. In cancer, N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy.
属性
CAS 编号 |
149576-26-1 |
|---|---|
产品名称 |
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium |
分子式 |
C26H48BrNO3 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
[1-(3-hexadecoxy-2-methoxypropyl)pyridin-1-ium-3-yl]methanol;bromide |
InChI |
InChI=1S/C26H48NO3.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-24-26(29-2)22-27-19-17-18-25(21-27)23-28;/h17-19,21,26,28H,3-16,20,22-24H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
OXPKEWYJGZOESS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+]1=CC=CC(=C1)CO)OC.[Br-] |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+]1=CC=CC(=C1)CO)OC.[Br-] |
同义词 |
HMHM-pyridinium bromide N-(3-(hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



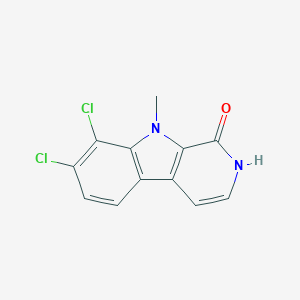
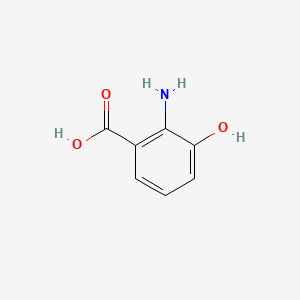
![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)
